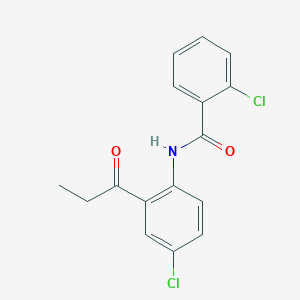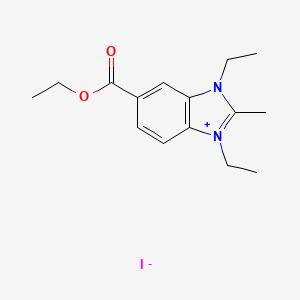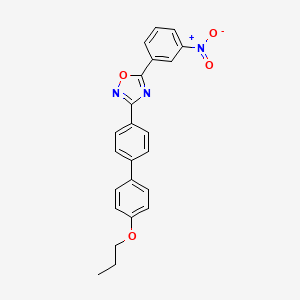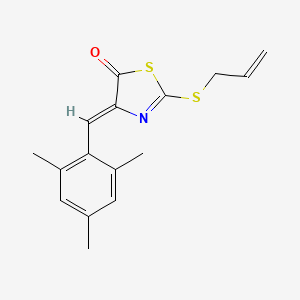
2,2'-di-2-pyridinyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-di-2-pyridinyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone, commonly known as BIQ, is a compound that has gained significant attention in the scientific community due to its unique structure and potential applications. BIQ is a heterocyclic compound that consists of two pyridine rings and a biisoindole unit that are fused together. This molecule has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively.
Wirkmechanismus
The mechanism of action of BIQ in cancer cells involves the induction of apoptosis, which is programmed cell death. BIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the accumulation of DNA damage, which triggers the apoptotic pathway.
Biochemical and Physiological Effects:
BIQ has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the generation of reactive oxygen species (ROS). These ROS can cause DNA damage and lead to the induction of apoptosis. Furthermore, BIQ has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BIQ in lab experiments include its potent antitumor activity, antibacterial and antifungal properties, and ability to act as a fluorescent probe for detecting metal ions. However, the limitations of using BIQ include its low solubility in water and its potential toxicity to healthy cells.
Zukünftige Richtungen
There are several future directions for the study of BIQ. One potential application is in the development of new anticancer drugs. BIQ could be used as a lead compound for the synthesis of new analogs with improved potency and selectivity. Another future direction is the development of new fluorescent probes for detecting metal ions. BIQ could be modified to increase its selectivity and sensitivity for specific metal ions. Additionally, the antibacterial and antifungal properties of BIQ could be further investigated for their potential applications in the development of new antimicrobial agents.
Synthesemethoden
The synthesis of BIQ has been achieved using various methods, including the reaction of 2-bromo-1,1'-biphenyl-2-carboxylic acid with 2-aminopyridine, followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 2,2'-dipyridylamine with 2-bromobenzaldehyde, followed by cyclization using an acid catalyst. These methods have been optimized to produce high yields of BIQ.
Wissenschaftliche Forschungsanwendungen
BIQ has been studied extensively for its potential applications in various fields of science. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BIQ has also been shown to have antibacterial and antifungal properties. Furthermore, it has been investigated for its potential as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
5-(1,3-dioxo-2-pyridin-2-ylisoindol-5-yl)-2-pyridin-2-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O4/c31-23-17-9-7-15(13-19(17)25(33)29(23)21-5-1-3-11-27-21)16-8-10-18-20(14-16)26(34)30(24(18)32)22-6-2-4-12-28-22/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMJLKPYYXYNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-di(pyridin-2-yl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl {3-[(2-bromo-4,5-dimethylphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5062678.png)
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)


![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)

![(1R*,3S*,6R*,8S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5062743.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)
